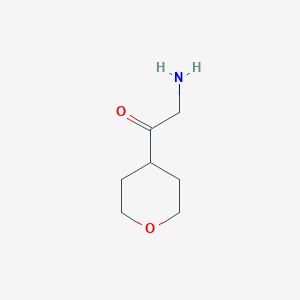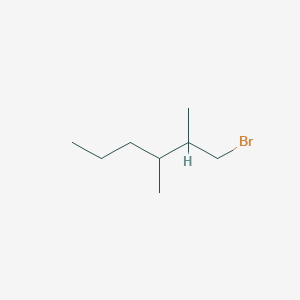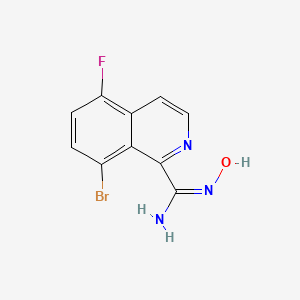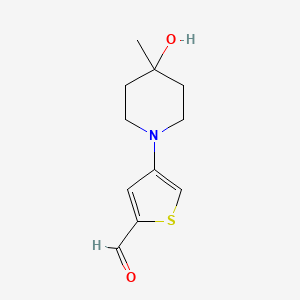
4-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Méthodes De Préparation
The synthesis of 4-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxy-4-methylpiperidine with thiophene-2-carbaldehyde under basic conditions. The reaction typically proceeds through a nucleophilic attack of the piperidine nitrogen on the aldehyde carbon, followed by cyclization to form the desired product .
Industrial production methods for thiophene derivatives often involve the use of metal catalysts and high-temperature conditions to achieve high yields and purity. For example, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are commonly employed for the large-scale production of thiophene derivatives .
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
4-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
4-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde can be compared with other thiophene derivatives such as suprofen and articaine.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine moiety, which imparts distinct biological and chemical properties .
Propriétés
Formule moléculaire |
C11H15NO2S |
|---|---|
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
4-(4-hydroxy-4-methylpiperidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-11(14)2-4-12(5-3-11)9-6-10(7-13)15-8-9/h6-8,14H,2-5H2,1H3 |
Clé InChI |
YHJFSNFNRQFZNL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(CC1)C2=CSC(=C2)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


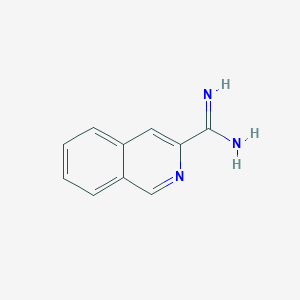

![6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]](/img/structure/B13198944.png)
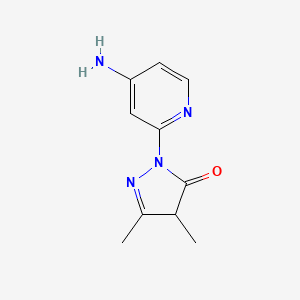
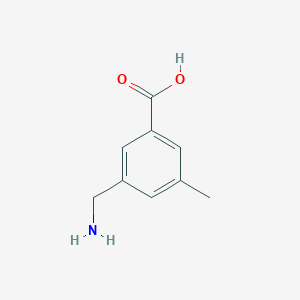
![1-Benzyl-2-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B13198970.png)
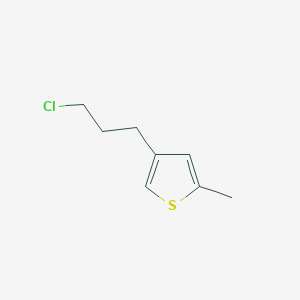
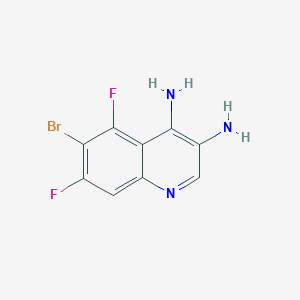
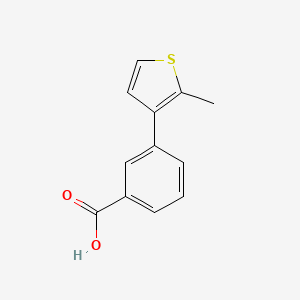
![{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonamide](/img/structure/B13199007.png)
